molecular formula C12H12ClFN2O2S2 B2721490 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1396767-86-4

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2721490
CAS No.: 1396767-86-4
M. Wt: 334.81
InChI Key: CKZBHDSPCUWEJA-UHFFFAOYSA-N
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Description

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClFN2O2S2 and its molecular weight is 334.81. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Anticancer Activity

One significant application of related sulfonamide compounds is in the realm of DNA binding and anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown notable effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrate the critical role of the N-sulfonamide derivative in determining the interaction type with DNA. Such interactions have implications for designing potential therapeutic agents targeting cancer at the DNA level, highlighting the sulfonamide derivatives' importance in developing new anticancer strategies (González-Álvarez et al., 2013).

Photosensitizers for Cancer Treatment

Sulfonamide derivatives have also been incorporated into new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing Schiff base. Such compounds have exhibited promising properties as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for Type II photosensitizers in treating cancer, indicating the versatility of sulfonamide derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Another application area for related compounds is in corrosion inhibition. For example, piperidine derivatives containing benzenesulfonamide groups have been studied for their adsorption and corrosion inhibition properties on iron. These studies use quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies, demonstrating the potential of sulfonamide derivatives in materials science and engineering to prevent metal corrosion (Kaya et al., 2016).

Carbonic Anhydrase Inhibition

The primary sulfonamide group has been found to facilitate ring-forming cascade reactions leading to the synthesis of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These findings suggest sulfonamide compounds' utility in designing inhibitors for therapeutically relevant human carbonic anhydrases, which play crucial roles in various physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Crystal Structure Investigations

Research on sulfonamides also extends to the investigation of crystal structures and intermolecular interactions. Studies on closely related sulfonamides have provided insights into the molecular arrangements and interactions within crystal structures. This research aids in understanding the solid-state properties of sulfonamide compounds, which is essential for designing materials with desired physical and chemical properties (Suchetan et al., 2016).

Properties

IUPAC Name

3-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2S2/c1-7-12(19-8(2)16-7)6-15-20(17,18)9-3-4-11(14)10(13)5-9/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZBHDSPCUWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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